1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane
Description
1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane is a brominated aliphatic ether featuring a propargyl (prop-2-yn-1-yl) ether group. This compound is structurally characterized by a four-carbon butane chain with a bromine atom at the terminal position and a propargyl ether substituent at the fourth carbon. The propargyl group introduces reactivity suitable for click chemistry (e.g., azide-alkyne cycloaddition), making this compound valuable in polymer science, bioconjugation, and targeted synthesis .
Properties
CAS No. |
101339-72-4 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-bromo-4-prop-2-ynoxybutane |
InChI |
InChI=1S/C7H11BrO/c1-2-6-9-7-4-3-5-8/h1H,3-7H2 |
InChI Key |
RWSPVSSMYPMYEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The compound’s closest structural analogs are bromobutane derivatives with ether-linked substituents. Key examples include:
- 1-Bromo-4-(2-methoxyethoxy)butane (CAS 59551-76-7): Contains a methoxyethoxy group, enhancing hydrophilicity .
- 1-Bromo-4-(tert-butoxy)butane (CAS 69775-78-6): Features a bulky tert-butoxy group, sterically hindering nucleophilic substitution .
Table 1: Structural and Substituent Comparison
| Compound | Substituent | Key Structural Feature |
|---|---|---|
| 1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane | Prop-2-yn-1-yl ether | Alkyne functionality for click reactions |
| 1-Bromo-4-(2-methoxyethoxy)butane | Methoxyethoxy ether | Increased polarity, water solubility |
| 1-Bromo-4-(tert-butoxy)butane | tert-Butoxy ether | Steric bulk, reduced reactivity |
| 1-Bromo-4-(t-butyldimethylsilyloxy)butane | Silyl ether | Enhanced stability, orthogonal protection |
Physico-Chemical Properties
Data from analogs suggest trends in physical properties:
- Boiling Points :
- Density :
- Stability :
- Silyl ethers (e.g., t-butyldimethylsilyloxy) resist hydrolysis under mild conditions, unlike propargyl or methoxyethoxy groups, which are more reactive .
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